molecular formula C26H26ClNO6 B11143229 4-[[2-[3-(4-Chlorophenyl)-2-oxochromen-7-yl]oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid

4-[[2-[3-(4-Chlorophenyl)-2-oxochromen-7-yl]oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid

Cat. No.: B11143229
M. Wt: 483.9 g/mol
InChI Key: PXQVEEGGBCBFCF-UHFFFAOYSA-N
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Description

4-[(2-{[3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanamido)methyl]cyclohexane-1-carboxylic acid is a complex organic compound that features a chromenone core, a cyclohexane ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanamido)methyl]cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Propanamido Group: The propanamido group is attached through an amidation reaction, where the chromenone derivative reacts with 3-aminopropanoic acid.

    Cyclohexane Ring Formation: The final step involves the formation of the cyclohexane ring through a cyclization reaction, typically using a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biology and medicine, the compound’s potential pharmacological properties are of interest. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanamido)methyl]cyclohexane-1-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The chromenone core may interact with biological macromolecules, leading to changes in their activity or function. The chlorophenyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-{[3-(4-Fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanamido)methyl]cyclohexane-1-carboxylic acid
  • 4-[(2-{[3-(4-Methylphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanamido)methyl]cyclohexane-1-carboxylic acid

Uniqueness

The presence of the 4-chlorophenyl group distinguishes this compound from its analogs, potentially altering its pharmacological profile and reactivity

Properties

Molecular Formula

C26H26ClNO6

Molecular Weight

483.9 g/mol

IUPAC Name

4-[[2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C26H26ClNO6/c1-15(24(29)28-14-16-2-4-18(5-3-16)25(30)31)33-21-11-8-19-12-22(26(32)34-23(19)13-21)17-6-9-20(27)10-7-17/h6-13,15-16,18H,2-5,14H2,1H3,(H,28,29)(H,30,31)

InChI Key

PXQVEEGGBCBFCF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCC(CC1)C(=O)O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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